molecular formula C28H43NO10 B1233090 Einecs 278-752-6 CAS No. 77698-96-5

Einecs 278-752-6

Cat. No.: B1233090
CAS No.: 77698-96-5
M. Wt: 553.6 g/mol
InChI Key: RRQXRDGMMDFCRO-RZCYEVPXSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU before 1981. EINECS 278-752-6 is a specific entry in this inventory, representing a commercially significant compound. Key properties of such compounds—such as molecular weight, solubility, and toxicity—are critical for regulatory compliance and safety assessments .

Properties

CAS No.

77698-96-5

Molecular Formula

C28H43NO10

Molecular Weight

553.6 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C24H32O7.C4H11NO3/c25-21-16-22(26)20(19(21)10-6-1-2-7-11-23(27)28)12-13-24(30-14-15-31-24)17-29-18-8-4-3-5-9-18;5-4(1-6,2-7)3-8/h1,3-6,8-9,12-13,19-22,25-26H,2,7,10-11,14-17H2,(H,27,28);6-8H,1-3,5H2/b6-1-,13-12+;/t19-,20-,21+,22-;/m1./s1

InChI Key

RRQXRDGMMDFCRO-RZCYEVPXSA-N

SMILES

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O.C(C(CO)(CO)N)O

Isomeric SMILES

C1COC(O1)(COC2=CC=CC=C2)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O.C(C(CO)(CO)N)O

Other CAS No.

77698-96-5

Pictograms

Health Hazard

Synonyms

15-deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranorprostaglandin F2alpha tris(hydroxymethyl)methylamine salt
ZK 71677
ZK-71677

Origin of Product

United States

Comparison with Similar Compounds

Methodology for Comparative Analysis

Similarity assessments between EINECS compounds and analogs rely on computational tools like the Tanimoto index applied to PubChem 2D fingerprints, where compounds with ≥70% similarity are considered structural analogs . This approach enables read-across structure-activity relationships (RASAR), allowing extrapolation of toxicological data from a small labeled dataset (e.g., REACH Annex VI chemicals) to a broader unlabeled set (e.g., 33,000 EINECS compounds) .

Coverage of Chemical Space

This "network effect" highlights the efficiency of RASAR models in predicting properties like bioavailability and toxicity for uncharacterized compounds .

Physicochemical Property Comparison

The ERGO project compared 28 reference substances with 56,703 EINECS compounds, demonstrating that ERGO substances cover a significant portion of the EINECS domain in bioavailability-related properties (e.g., logP, solubility). Compounds with properties outside reasonable ranges are clustered at the edges of chemical space, aiding visual comparisons .

Data Table: Hypothetical Similar Compounds to EINECS 278-752-6

The table below synthesizes data from analogous compounds in the evidence to illustrate a comparative framework:

CAS No. Similarity Score Molecular Formula Molecular Weight Key Properties
26278-79-5 0.87 C₇H₆N₂OS 166.20 High BBB permeability, moderate solubility
27810-64-6 0.82 C₁₀H₇NO₂ 173.17 High GI absorption, P-gp substrate
1761-61-1 0.78 C₇H₅BrO₂ 201.02 Low skin penetration, CYP inhibitor
1455091-10-7 0.75 C₁₇H₁₃NO₄ 295.29 PAINS/Brenk alerts, high lipophilicity

Notes:

  • Similarity Score : Calculated via Tanimoto index on 2D fingerprints .
  • Key Properties : Derived from experimental or computational models (e.g., EPISuite, ADMET predictors).

Research Findings and Implications

  • Efficiency of RASAR Models : A labeled set of 1,387 chemicals can predict properties for 33,000 EINECS compounds, reducing reliance on costly experimental data .

Q & A

Q. How can researchers conduct a rigorous literature review to identify gaps in studies on this compound?

  • Methodological Answer : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in databases like SciFinder or Reaxys. Screen results for methodological rigor using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Annotate conflicting findings in a summary table for further investigation .

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